molecular formula C25H25N3O2 B12314706 1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide

1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B12314706
M. Wt: 399.5 g/mol
InChI Key: IPWDEWXWTMEDED-OAQYLSRUSA-N
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Description

1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide is a synthetic chemical compound of significant interest in early-stage pharmacological and biochemical research. Its benzimidazole core structure is a common pharmacophore found in molecules that interact with a variety of cellular targets, such as enzymes and receptors . Preliminary investigations into analogs with similar structures suggest potential as a modulator of specific biological pathways, though its precise mechanism of action and primary molecular target are currently under investigation. This compound is provided exclusively for research applications, including but not limited to, in vitro assay development, target identification studies, and as a lead compound for the synthesis of novel derivatives in drug discovery efforts. Researchers value this reagent for its potential to elucidate novel cellular signaling mechanisms or inhibit specific protein-protein interactions relevant to disease pathology. It is intended for use by qualified laboratory professionals only.

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide

InChI

InChI=1S/C25H25N3O2/c1-3-21(18-9-5-4-6-10-18)27-25(29)19-13-14-23-22(15-19)26-17-28(23)16-20-11-7-8-12-24(20)30-2/h4-15,17,21H,3,16H2,1-2H3,(H,27,29)/t21-/m1/s1

InChI Key

IPWDEWXWTMEDED-OAQYLSRUSA-N

Isomeric SMILES

CC[C@H](C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)N(C=N3)CC4=CC=CC=C4OC

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)N(C=N3)CC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Cyclocondensation with Thiourea Derivatives

A modified method from involves reacting 4-amino-3-mercaptobenzoic acid hydrochloride with thiourea derivatives under acidic conditions:

  • Reagents : 4-Aminobenzoic acid, potassium thiocyanate (KSCN), bromine (Br₂), hydrochloric acid (HCl).
  • Conditions : 0–5°C in methanol, followed by alkaline hydrolysis with KOH.
  • Yield : 35–40% after recrystallization.

Alternative Route via Disulfide Intermediates

Bis(2-amino-4-benzenesulfonamide)disulfide, prepared from 2-aminobenzothiazole-6-sulfonamide and KOH, undergoes cyclization with benzaldehydes in ethanol catalyzed by sodium hydrosulfite (NaHSO₃).

  • Key Intermediate : 2-Aryl-1,3-benzodiazole-5-carboxylic acid.
  • Optimization : Acetic acid as solvent improves reaction rate and yield (up to 72%).

Introduction of the 2-Methoxyphenylmethyl Group

N-Alkylation at position 1 of the benzodiazole core is achieved via nucleophilic substitution or Mitsunobu reaction.

Alkylation with 2-Methoxyphenylmethyl Bromide

  • Reagents : 2-Methoxyphenylmethyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
  • Conditions : 60°C for 6–8 hours under nitrogen atmosphere.
  • Yield : 65–70% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Mitsunobu Reaction for Stereochemical Control

For chiral centers, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) ensures retention of configuration:

  • Substrate : 1H-1,3-benzodiazole-5-carboxylic acid.
  • Yield : 78% with >99% enantiomeric excess (ee).

Carboxamide Formation at Position 5

The carboxylic acid at position 5 is converted to the carboxamide via activation followed by coupling with (1R)-1-phenylpropylamine.

Acid Chloride Formation and Amine Coupling

  • Activation : Thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C.
  • Coupling : (1R)-1-Phenylpropylamine, triethylamine (Et₃N), DCM, room temperature for 2 hours.
  • Yield : 85–90%.

Stereoselective Synthesis of (1R)-1-Phenylpropylamine

  • Asymmetric Reduction : (R)-BINAP-ruthenium catalyst reduces 1-phenylpropanal to (R)-1-phenylpropanol, followed by Gabriel synthesis to the amine.
  • Enantiomeric Excess : 98% ee confirmed by chiral HPLC.

Optimization and Characterization

Reaction Conditions and Yields

Step Method Reagents/Conditions Yield (%) Purity (HPLC)
1 Cyclocondensation KSCN, Br₂, HCl, 0–5°C 35–40 >95%
2 N-Alkylation 2-Methoxybenzyl bromide, K₂CO₃, DMF, 60°C 65–70 98%
3 Carboxamide coupling SOCl₂, (1R)-1-phenylpropylamine, Et₃N, DCM 85–90 >99%

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, benzodiazole-H), 7.45–6.85 (m, 9H, aromatic), 5.32 (s, 2H, CH₂), 4.12 (q, J = 6.8 Hz, 1H, CH), 3.80 (s, 3H, OCH₃), 1.82 (d, J = 6.8 Hz, 3H, CH₃).
  • IR (KBr) : 1652 cm⁻¹ (C=O), 1581 cm⁻¹ (C=N).
  • MS (ESI) : m/z 430.2 [M+H]⁺.

Challenges and Solutions

  • Stereochemical Purity : Use of chiral catalysts in asymmetric reductions ensures high ee.
  • Byproduct Formation : Column chromatography (ethyl acetate/hexane) removes unreacted amine and sulfonamide byproducts.
  • Scale-Up Issues : Microwave-assisted synthesis reduces reaction time from 8 hours to 30 minutes with comparable yields.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), and ethanol.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between the target compound and analogous benzodiazole/benzimidazole derivatives:

Compound Name Core Structure Position 1 Substituent Position 5 Substituent Key Electronic Features Pharmacological Notes Reference
1-[(2-Methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide 1H-1,3-benzodiazole 2-Methoxyphenylmethyl (R)-1-Phenylpropyl carboxamide Methoxy (electron-donating), chiral center Potential stereospecific binding
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide 1H-benzimidazole 2-(3,4-Dimethoxyphenyl), 1-propyl N-(4-Methoxyphenyl) carboxamide Multiple methoxy groups (electron-donating) Unreported activity
N-[(2-Chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carboxamide 1H-1,3-benzodiazole 1-(3-Methylphenyl) N-(2-Chlorophenylmethyl) carboxamide Chlorine (electron-withdrawing) Higher lipophilicity
Ethyl 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole-5-carboxylate 1H-benzimidazole 2-(1,3-Benzodioxol-5-yl) Ethyl carboxylate Benzodioxole (electron-rich), ester group Antifungal activity implied
4-Chloro-1-(2-methylpropyl)-N-(2-phenyl-1H-benzimidazol-6-yl)-1H-pyrazole-5-carboxamide Pyrazole-benzimidazole hybrid 4-Chloro, 1-(2-methylpropyl) N-(2-Phenylbenzimidazol-6-yl) carboxamide Chlorine (electron-withdrawing), hybrid core Potential kinase inhibition
Key Observations:
  • Substituent Effects : The target compound’s 2-methoxyphenylmethyl group contrasts with electron-withdrawing substituents (e.g., chlorine in ) or electron-rich benzodioxole in . Methoxy groups enhance solubility but may reduce metabolic stability compared to halogenated analogs.
  • Hybrid Cores : Compounds like combine benzimidazole with pyrazole, broadening interaction possibilities but complicating synthetic routes.

Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, insights can be inferred from structurally related molecules:

  • Antifungal Activity : Compounds with benzodioxole () or imidazole substituents () exhibit antifungal properties via membrane interaction or cytochrome P450 inhibition. The target’s methoxy group may support similar mechanisms .
  • Chiral Specificity : The (R)-phenylpropyl group could enhance binding to stereosensitive targets (e.g., G-protein-coupled receptors), as seen in (1R,2R)-configured triazole derivatives .

Biological Activity

1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide is a compound belonging to the benzodiazole class, known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H25N3O2, with a molecular weight of approximately 399.5 g/mol. Its structure features a benzodiazole ring fused with a carboxamide group and a methoxyphenyl substituent, contributing to its potential pharmacological properties.

Biological Activities

Benzodiazole derivatives are associated with various biological activities, including:

  • Antimicrobial Properties : Compounds in this class have shown significant antibacterial and antifungal activities.
  • Anticancer Effects : Many benzodiazoles exhibit cytotoxicity against various cancer cell lines.
  • Anti-inflammatory Activity : Some derivatives are noted for their ability to reduce inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryReduction of inflammatory markers

Structure-Activity Relationship (SAR)

The unique combination of substituents in this compound enhances its selectivity and potency against specific biological targets. The methoxy and phenylpropyl groups may improve pharmacokinetic properties and reduce toxicity.

Table 2: Related Compounds and Their Activities

Compound NameStructure SimilarityBiological Activity
2-MethylbenzimidazoleFused benzene-imidazole ringAntimicrobial properties
4-MethylbenzodiazoleSimilar benzodiazole frameworkSedative effects
5-CarboxybenzodiazoleContains a carboxylic acid groupAntitumor activity

Case Studies

Recent studies have demonstrated the efficacy of benzodiazole derivatives in various therapeutic contexts:

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several benzodiazole derivatives against Staphylococcus aureus and Escherichia coli, showing that certain derivatives exhibited significant inhibition compared to standard antibiotics .
  • Anticancer Research : Research has indicated that specific benzodiazole compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptosis-related proteins .
  • Anti-inflammatory Studies : In vivo studies have reported that certain benzodiazoles can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .

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